1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone
Description
Properties
IUPAC Name |
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethylpyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-13(2)20(9-7-18(12)21)8-6-14-11-19-17-5-4-15(22-3)10-16(14)17/h4-5,7,9-11,19H,6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNGOAAGWZTKEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=CC1=O)CCC2=CNC3=C2C=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326037 | |
| Record name | 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethylpyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818047 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866138-49-0 | |
| Record name | 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethylpyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the final product . Industrial production methods often involve optimization of these reaction conditions to maximize efficiency and scalability .
Chemical Reactions Analysis
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone undergoes various chemical reactions, including:
Scientific Research Applications
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways within cells. The compound can bind to various receptors and enzymes, modulating their activity and leading to downstream effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations :
- The target’s pyridinone core distinguishes it from quinazoline (e.g., 11c, 11h) or pyrrolidine-dione (e.g., 4i, BH54311) analogs, which may exhibit different electronic profiles and binding affinities.
- Methoxy vs.
- Dual Indole Systems : Compound 4i incorporates two 5-methoxyindole groups, which could enhance π-π stacking interactions but reduce solubility .
Key Observations :
- Higher molecular weight in 4i (583.65 g/mol) may correlate with lower solubility compared to the target (~326.38 g/mol).
Spectroscopic Data Comparison
1H NMR Profiles
- Target Compound: Expected signals include aromatic protons from the indole (δ 6.5–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and methyl groups on pyridinone (δ ~2.1–2.5 ppm).
- 11c (Quinazolin-4-amine) : Aromatic protons at δ 7.2–8.1 ppm (quinazoline and indole), methoxy singlets at δ 3.8–3.9 ppm .
- 4i (Pyrrolidine-dione) : Indole NH at δ ~10.6 ppm, pyrrolidine-dione carbonyls influencing adjacent proton shifts .
HRMS Validation
- 4i : [M + H]+ calcd. 584.25, found 584.24 .
- BH54311 : [M + H]+ calcd. 442.31, found 442.31 .
- 11c : [M + H]+ calcd. 407.43, consistent with reported data .
Research Implications
- Structure-Activity Relationships (SAR) : The 5-methoxyindole moiety appears critical for interactions in tryptamine-like systems (e.g., 5-MeO-DALT in ) . Its substitution with bulkier groups (e.g., bromo in 11h) may disrupt binding .
- Heterocycle Impact: Pyridinone cores (target) vs. quinazolines (11c) or pyrrolidine-diones (4i) may modulate kinase inhibition or serotonin receptor affinity, warranting further pharmacological profiling.
- Synthetic Feasibility : High yields in 4i (84%) and 11c (72%) suggest robust methodologies for ethyl-linked indole derivatives, applicable to the target’s synthesis .
Biological Activity
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone, a compound with significant potential in pharmacological applications, has garnered attention for its biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
The compound's chemical structure is characterized by the following properties:
- Molecular Formula: C14H20N2O
- Molecular Weight: 232.321 g/mol
- CAS Number: 103858-17-9
These properties are essential for understanding the compound's interactions at the molecular level and its potential therapeutic applications.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, certain derivatives demonstrated significant activity against common pathogens with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL . The ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis indicates potential applications in treating infections caused by these bacteria.
Anticancer Activity
The compound has also been assessed for its anticancer properties. Notable findings include:
- Cell Line Studies: In vitro studies on various cancer cell lines (e.g., A549, HeLa) revealed that specific derivatives exhibited growth inhibition with IC50 values as low as 0.71 μM against HepG-2 cells and 8.55 μM against NCIH460 cells .
- Mechanism of Action: The compound's derivatives have been shown to induce apoptosis in cancer cells and inhibit pathways such as VEGF-induced proliferation, suggesting a multifaceted mechanism of action.
Immunomodulatory Effects
Research indicates that certain derivatives can modulate immune responses by enhancing the activity of immune cells. In a study involving mouse splenocytes, a derivative was able to rescue immune cells significantly at concentrations as low as 100 nM . This property underscores its potential use in immunotherapy.
Summary of Biological Activities
| Activity Type | Model/System | Observed Effect | IC50/MIC Value |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of biofilm formation | 0.22 - 0.25 μg/mL |
| Anticancer | A549 Cell Line | Growth inhibition | 8.55 μM |
| Anticancer | HepG-2 Cell Line | Growth inhibition | 0.71 μM |
| Immunomodulatory | Mouse Splenocytes | Immune cell rescue | 100 nM |
Case Studies
- Antimicrobial Evaluation : A study focusing on thiazol-4-one/thiophene-bearing pyrazole derivatives highlighted the significant antimicrobial activity of certain compounds related to this structure, emphasizing the importance of structural modifications in enhancing efficacy .
- Cancer Cell Studies : Research on indole-substituted pyrazole derivatives showed potent antiproliferative effects across multiple cancer cell lines, indicating that modifications to the indole structure may yield promising anticancer agents .
Q & A
Q. What synthetic strategies are recommended for the laboratory-scale preparation of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone?
- Methodological Answer : Multi-step synthetic routes involving indole alkylation and pyridinone ring formation are typically employed. For example:
- Step 1 : Alkylation of 5-methoxyindole with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Cyclization via nucleophilic substitution or condensation to form the pyridinone core.
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization for high purity.
Validate intermediates using ¹H/¹³C NMR and LC-MS .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze aromatic protons (δ 6.5–8.0 ppm for indole and pyridinone protons) and methyl groups (δ 2.0–3.0 ppm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺).
- X-ray Crystallography : Resolve steric effects of the 2,3-dimethylpyridinone moiety (if single crystals are obtainable) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Refer to safety guidelines for structurally related indole derivatives:
- PPE : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .
Advanced Research Questions
Q. How should experimental designs be structured to investigate the biological activity of this compound?
- Methodological Answer : Use a tiered approach:
- In Vitro Assays : Screen for kinase inhibition (e.g., IC₅₀ determination via ADP-Glo™ assay) or receptor binding (radioligand displacement).
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM, with triplicate replicates.
- Control Groups : Include vehicle (DMSO) and reference inhibitors (e.g., staurosporine for kinase assays) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Conduct systematic validation:
- Reproducibility Checks : Replicate experiments under identical conditions (pH, temperature, solvent).
- Analytical Purity : Verify compound integrity via HPLC (>98% purity) to exclude degradation artifacts.
- Assay Conditions : Standardize cell lines, incubation times, and readout methods .
Q. What methodologies are effective for studying the compound’s stability under physiological conditions?
- Methodological Answer : Perform stability assays in simulated biological matrices:
- pH Stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation via LC-MS/MS .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation.
- Light/Temperature Sensitivity : Store samples under accelerated conditions (40°C, 75% RH) and monitor changes .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Target Selection : Align with kinases or GPCRs based on structural homology.
- Binding Affinity : Calculate ΔG values for key residues (e.g., ATP-binding pocket in kinases).
- QSAR : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on activity .
Q. What strategies address regioselectivity challenges during the alkylation of the indole moiety?
- Methodological Answer : Optimize reaction conditions to favor C3-alkylation:
Q. How can researchers identify and characterize metabolites of this compound?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) and isotopic labeling :
- In Vivo Studies : Administer ¹⁴C-labeled compound to track urinary/fecal metabolites.
- Phase I/II Metabolism : Incubate with hepatocytes and identify hydroxylation, glucuronidation, or sulfation products .
Q. What experimental approaches elucidate the reaction mechanism of pyridinone ring formation?
- Methodological Answer :
Use kinetic isotope effects (KIE) and intermediate trapping : - KIE Studies : Compare reaction rates with deuterated vs. non-deuterated substrates.
- Trapping Agents : Add nucleophiles (e.g., water) to isolate intermediates for NMR analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
